Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate: is a heterocyclic compound with the molecular formula C₉H₈N₂O₃S and a molecular weight of 224.24 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and thiophene synthesis can be applied on a larger scale using appropriate reaction vessels and conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate involves its interaction with various molecular targets. The cyano group and the thiophene ring are crucial for its biological activity. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
- Methyl 2-(2-cyanoacetamido)benzoate
- Ethyl 2-amino-3-ethoxycarbonylthiophenes carboxylate
- 4-amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide
Comparison: Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is unique due to its specific combination of the cyanoacetyl group and the thiophene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds . For instance, the presence of the thiophene ring enhances its potential as an organic semiconductor and its biological activity .
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-14-9(13)6-3-5-15-8(6)11-7(12)2-4-10/h3,5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSFAIWVAKEHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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